2-[4-Butyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl]acetonitrile
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Overview
Description
2-[4-Butyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl]acetonitrile is a complex organic compound characterized by its unique structure, which includes a butyl group, a fluorophenyl group, and an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Butyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl]acetonitrile typically involves multi-step organic reactions. One common method starts with the preparation of 4-fluorophenylacetonitrile, which is then subjected to a series of reactions to introduce the butyl group and form the imidazolidinone ring. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[4-Butyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another, altering the compound’s characteristics.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
2-[4-Butyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl]acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[4-Butyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl]acetonitrile involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. For instance, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylacetonitrile: A precursor in the synthesis of the target compound.
4-Butyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidine: A structurally similar compound with potential differences in reactivity and applications.
Uniqueness
2-[4-Butyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl]acetonitrile is unique due to its specific combination of functional groups and the imidazolidinone ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[4-butyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-2-3-8-15(11-4-6-12(16)7-5-11)13(20)19(10-9-17)14(21)18-15/h4-7H,2-3,8,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNNPRMMQPQHPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C(=O)N(C(=O)N1)CC#N)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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